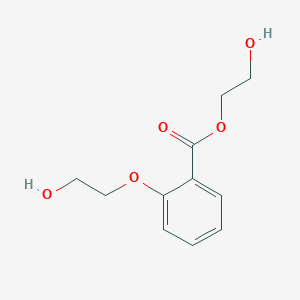
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of an acetyl group and a 3-methyl-2-butenyl group attached to the tyrosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride for acetylation and a suitable base to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and 3-methyl-2-butenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders and as a prodrug for L-tyrosine.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in metabolic processes, influencing the production of neurotransmitters and other biologically active compounds. The acetyl and 3-methyl-2-butenyl groups may enhance its solubility and bioavailability, facilitating its uptake and utilization in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The parent amino acid, which lacks the acetyl and 3-methyl-2-butenyl groups.
N-Acetyl-L-Tyrosine: A derivative with only the acetyl group attached.
L-Tyrosine Methyl Ester: A derivative with a methyl ester group instead of the 3-methyl-2-butenyl group.
Uniqueness
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is unique due to the presence of both the acetyl and 3-methyl-2-butenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and potential therapeutic applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
592534-82-2 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[4-(3-methylbut-2-enoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-11(2)8-9-21-14-6-4-13(5-7-14)10-15(16(19)20)17-12(3)18/h4-8,15H,9-10H2,1-3H3,(H,17,18)(H,19,20)/t15-/m0/s1 |
InChI-Schlüssel |
YHKFAYFIUKFOFG-HNNXBMFYSA-N |
Isomerische SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)C |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


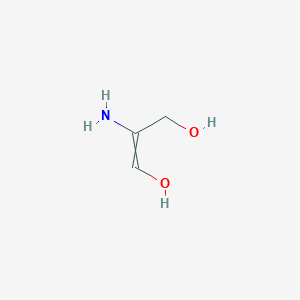
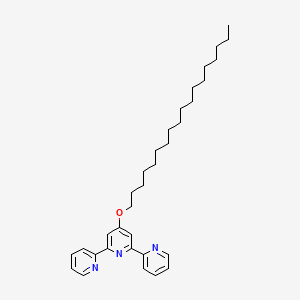
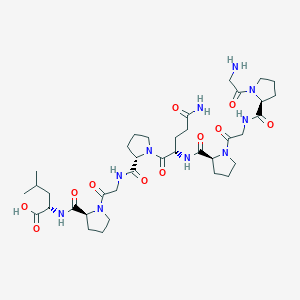
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
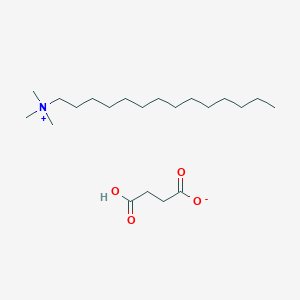
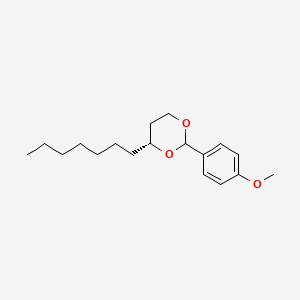



![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

